Pyridin-3-yl-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone is a pyridine derivative identified as a promising drug candidate for the treatment of Chagas disease. [] It acts as a potent and selective inhibitor of the enzyme sterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol in the parasite Trypanosoma cruzi, the causative agent of Chagas disease. [] This compound is being developed by the Drugs for Neglected Diseases initiative (DNDi). []
The molecular structure of Pyridin-3-yl-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone has been elucidated through X-ray crystallography studies, providing valuable insights into its binding interactions with the target enzyme, T. cruzi CYP51. [] These studies have revealed the specific orientation and interactions of the compound within the active site of the enzyme, highlighting the key structural features responsible for its potent inhibitory activity. []
Pyridin-3-yl-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone exerts its anti-parasitic activity by selectively inhibiting the enzyme sterol 14α-demethylase (CYP51) in Trypanosoma cruzi. [] This enzyme plays a critical role in the biosynthesis of ergosterol, an essential component of the parasite's cell membrane. [] By binding to the active site of CYP51, this compound disrupts the enzymatic conversion of lanosterol to ergosterol, leading to the depletion of ergosterol and ultimately causing parasite death. [] The selectivity of this compound towards T. cruzi CYP51 over human CYP enzymes is attributed to its specific structural features and binding interactions within the enzyme's active site. []
CAS No.: 106344-20-1
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 2922-44-3
CAS No.: 147075-91-0
CAS No.: 18120-67-7